molecular formula C11H12ClNO4 B13940609 Butyl 4-chloro-3-nitrobenzoate CAS No. 59098-00-9

Butyl 4-chloro-3-nitrobenzoate

Cat. No.: B13940609
CAS No.: 59098-00-9
M. Wt: 257.67 g/mol
InChI Key: QIGBDFYIJOJSBO-UHFFFAOYSA-N
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Description

Butyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position relative to the carboxyl group is replaced by a chlorine atom, and the hydrogen atom in the meta position is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles, such as hydroxide ions, to form the corresponding hydroxy derivative.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and butanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-amino-3-chlorobenzoate.

    Substitution: 4-hydroxy-3-nitrobenzoate.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and butanol.

Scientific Research Applications

Butyl 4-chloro-3-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to introduce the 4-chloro-3-nitrobenzoate moiety into target molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing the active 4-chloro-3-nitrobenzoic acid. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-chloro-2-nitrobenzoate: Similar structure but with the nitro group in the ortho position.

    Butyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.

    Butyl 4-chloro-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Butyl 4-chloro-3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic and research applications.

Properties

CAS No.

59098-00-9

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

butyl 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C11H12ClNO4/c1-2-3-6-17-11(14)8-4-5-9(12)10(7-8)13(15)16/h4-5,7H,2-3,6H2,1H3

InChI Key

QIGBDFYIJOJSBO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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